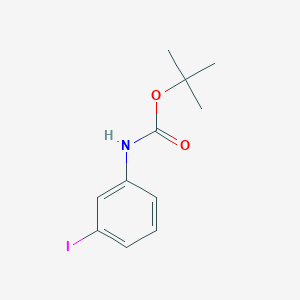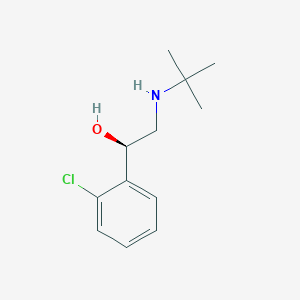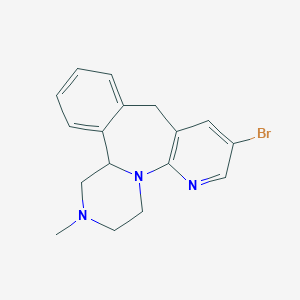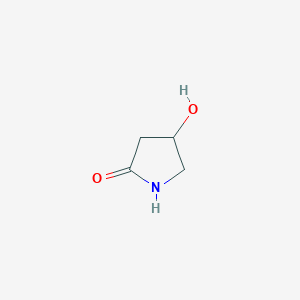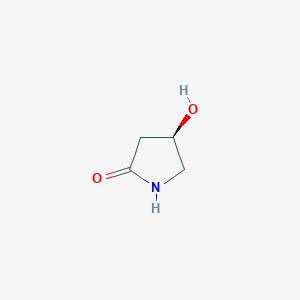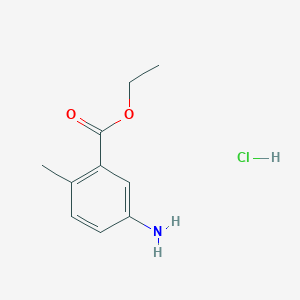
Ethyl 5-amino-2-methylbenzoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-amino-2-methylbenzoate hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of benzoic acid and is commonly used in the synthesis of various organic molecules.
Wirkmechanismus
The mechanism of action of Ethyl 5-amino-2-methylbenzoate hydrochloride is not fully understood. However, it is believed to inhibit the growth of bacteria, fungi, and viruses by interfering with their metabolic processes. Additionally, this compound has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
Ethyl 5-amino-2-methylbenzoate hydrochloride has been shown to have various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species, which are known to cause oxidative stress and damage to cells. Moreover, this compound has been shown to increase the levels of antioxidant enzymes, which protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Ethyl 5-amino-2-methylbenzoate hydrochloride in laboratory experiments is its low toxicity. This compound has been found to have a low cytotoxicity and does not cause any significant adverse effects on cells. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for the research on Ethyl 5-amino-2-methylbenzoate hydrochloride. One of the potential areas of investigation is its use as a therapeutic agent for the treatment of inflammatory disorders. Moreover, this compound could be further modified to enhance its bioavailability and efficacy. Additionally, the mechanism of action of Ethyl 5-amino-2-methylbenzoate hydrochloride could be further elucidated to better understand its therapeutic potential.
Conclusion:
In conclusion, Ethyl 5-amino-2-methylbenzoate hydrochloride is a promising compound that has potential therapeutic applications. Its antibacterial, antifungal, antiviral, anti-inflammatory, and analgesic properties make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Synthesemethoden
The synthesis of Ethyl 5-amino-2-methylbenzoate hydrochloride involves the reaction of 5-amino-2-methylbenzoic acid and ethyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain the desired compound. This method has been widely used in the laboratory for the production of Ethyl 5-amino-2-methylbenzoate hydrochloride.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-amino-2-methylbenzoate hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to exhibit antibacterial, antifungal, and antiviral properties. Moreover, this compound has been shown to possess anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory disorders.
Eigenschaften
CAS-Nummer |
146348-81-4 |
|---|---|
Produktname |
Ethyl 5-amino-2-methylbenzoate hydrochloride |
Molekularformel |
C10H14ClNO2 |
Molekulargewicht |
215.67 g/mol |
IUPAC-Name |
ethyl 5-amino-2-methylbenzoate;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-3-13-10(12)9-6-8(11)5-4-7(9)2;/h4-6H,3,11H2,1-2H3;1H |
InChI-Schlüssel |
OERUONXYTLQYQI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=CC(=C1)N)C.Cl |
Kanonische SMILES |
CCOC(=O)C1=C(C=CC(=C1)N)C.Cl |
Synonyme |
ETHYL 5-AMINO-2-METHYLBENZOATE HYDROCHLORIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,3]Thiazolo[4,5-c][1,2]oxazole](/img/structure/B119276.png)


